![molecular formula C21H17BrN4O2 B2487697 N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-47-9](/img/no-structure.png)

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

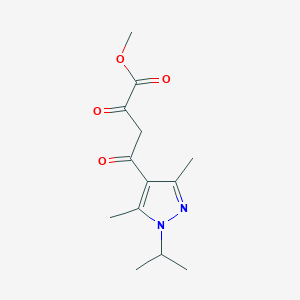

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives involves complex reactions, including the formation of coordination complexes, cyclization reactions, and the use of various reagents and conditions to achieve the desired products. For instance, Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and characterized them using infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry (Chkirate et al., 2019). Such methodologies are likely relevant to the synthesis of the compound , emphasizing the role of careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure analysis of related compounds typically involves X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the geometry, bonding, and electronic structure. For example, Lukose et al. (2015) investigated the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, using both experimental and theoretical approaches (Lukose et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazole-acetamide derivatives can include coordination with metal ions, hydrogen bonding interactions, and the formation of supramolecular architectures. The antioxidant activity of such compounds and their metal complexes has been demonstrated, as reported by Chkirate et al. (2019), highlighting the potential for diverse chemical reactivity and properties (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be analyzed through various spectroscopic and analytical techniques. Crystal packing analysis, as conducted by Lukose et al. (2015), can reveal insights into the intermolecular interactions that dictate the solid-state structure of these compounds (Lukose et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, can be inferred from spectroscopic data and computational studies. The HOMO-LUMO analysis, for example, can provide information on the charge transfer within the molecule, as discussed in the study by Tamer et al. (2016) on a related compound (Tamer et al., 2016).

Scientific Research Applications

Antioxidant Activity

Research on pyrazole-acetamide derivatives, which are closely related to the compound , has demonstrated significant antioxidant activity. This was evidenced in a study where the antioxidant activity of ligands and their coordination complexes were determined in vitro, showing that these ligands and complexes present notable antioxidant properties (Chkirate et al., 2019).

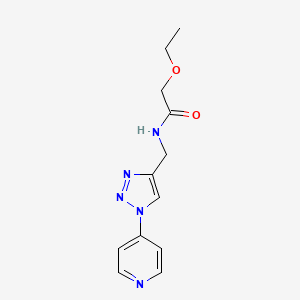

Biomedical Applications

Another study explored the electrochemically induced transformation of similar compounds, resulting in a product with potential for various biomedical applications, particularly in regulating inflammatory diseases. This was further supported by docking studies (Ryzhkova et al., 2020).

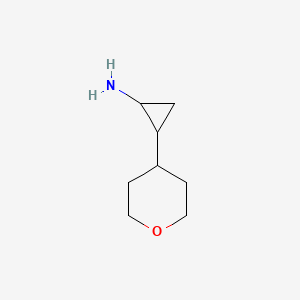

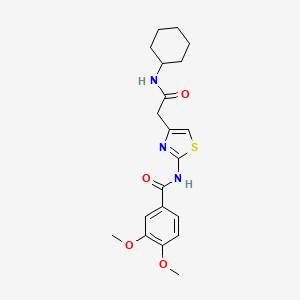

Anti-Microbial and Anti-Fungal Activities

A novel thiazole derivative was synthesized incorporating a pyrazole moiety, which was then screened for its anti-bacterial and anti-fungal activities. The results showed that most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, highlighting their potential in this area (Saravanan et al., 2010).

Anti-Inflammatory Activity

Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which bear structural resemblance to the compound , showed significant anti-inflammatory activity. This indicates potential use in treatments for inflammation-related conditions (Sunder & Maleraju, 2013).

Nonlinear Optical Properties

The compound's potential in photonics was explored through the study of similar acetamides for their nonlinear optical properties. This research suggests their application in photonic devices like optical switches and modulators (Castro et al., 2017).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 4-bromobenzoyl chloride with 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine, followed by the reaction of the resulting intermediate with acetic anhydride and ammonium acetate.", "Starting Materials": [ "4-bromobenzoyl chloride", "2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine", "acetic anhydride", "ammonium acetate" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine in the presence of a base such as triethylamine to form the intermediate N-(4-bromophenyl)-2-(2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide.", "Step 2: The intermediate is then reacted with acetic anhydride and ammonium acetate in the presence of a base such as triethylamine to form the final product N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] } | |

CAS RN |

941963-47-9 |

Product Name |

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |

Molecular Formula |

C21H17BrN4O2 |

Molecular Weight |

437.297 |

IUPAC Name |

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

InChI |

InChI=1S/C21H17BrN4O2/c1-14-2-4-15(5-3-14)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-17-8-6-16(22)7-9-17/h2-12H,13H2,1H3,(H,23,27) |

InChI Key |

HUQOSZGLTQYQHT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)

![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)

![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)